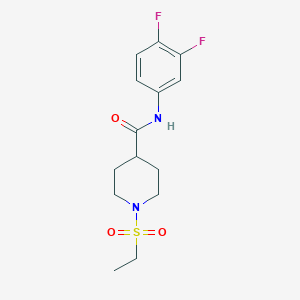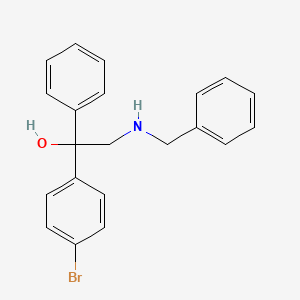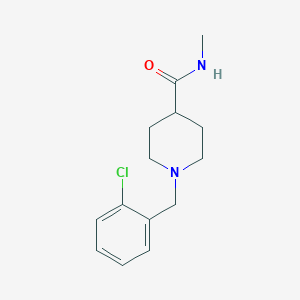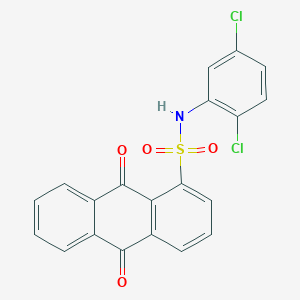
N-(3,4-difluorophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-difluorophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide (also known as DFE-1) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mechanism of Action
DFE-1 has been shown to inhibit the activity of a specific enzyme called glycogen synthase kinase-3 beta (GSK-3β). This enzyme is involved in a variety of biological processes, including cell signaling, gene expression, and cell division. By inhibiting GSK-3β, DFE-1 may have a variety of effects on biological processes, including neuroprotection, cancer cell growth inhibition, and more.
Biochemical and Physiological Effects:
DFE-1 has been shown to have a variety of biochemical and physiological effects, including neuroprotection, cancer cell growth inhibition, and anti-inflammatory effects. In animal studies, DFE-1 has been shown to protect against neurodegeneration and improve cognitive function. Additionally, DFE-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo. Finally, DFE-1 has been shown to have anti-inflammatory effects in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using DFE-1 in lab experiments is its specificity for GSK-3β, which allows for targeted inhibition of this enzyme. Additionally, DFE-1 has been shown to have relatively low toxicity in animal studies, making it a safer option for experiments than other compounds. However, one limitation of using DFE-1 is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are many potential future directions for research involving DFE-1. One area of interest is in developing new compounds with similar structures and potentially improved properties. Additionally, more research is needed to fully understand the mechanisms of action of DFE-1 and its effects on various biological processes. Finally, further studies are needed to determine the potential clinical applications of DFE-1 in treating neurodegenerative diseases, cancer, and other conditions.
Synthesis Methods
DFE-1 is synthesized using a multi-step process involving the reaction of 3,4-difluoroaniline with ethylsulfonyl chloride to form the intermediate 3,4-difluoro-N-(ethylsulfonyl)aniline. This intermediate is then reacted with piperidinecarboxylic acid to form DFE-1. The final product is purified using column chromatography to obtain a pure compound.
Scientific Research Applications
DFE-1 has potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, DFE-1 has been shown to have neuroprotective effects and may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, DFE-1 has been shown to inhibit the growth of cancer cells and may have potential applications in developing new cancer treatments. In drug discovery, DFE-1 has been used as a starting point for developing new compounds with similar structures and potentially improved properties.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-ethylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O3S/c1-2-22(20,21)18-7-5-10(6-8-18)14(19)17-11-3-4-12(15)13(16)9-11/h3-4,9-10H,2,5-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENXWPKHWNREQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125533.png)

![2-[{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}(ethyl)amino]ethanol](/img/structure/B5125552.png)


![N~2~-benzyl-N~1~-(sec-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5125585.png)
![methyl 4-[({3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]-4-imidazolidinyl}acetyl)amino]benzoate](/img/structure/B5125590.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-imidazol-1-yl)ethyl]-N-methyl-2-pyridinamine](/img/structure/B5125595.png)
![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(2-fluorophenyl)ethanediamide]](/img/structure/B5125603.png)
![6-amino-4-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5125611.png)
![2-[(3-anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B5125614.png)
![{[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetonitrile](/img/structure/B5125617.png)
![2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole](/img/structure/B5125623.png)
